5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
The compound 5-(3-ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine features a 1,2,4-triazole core substituted at position 5 with a 3-ethoxyphenyl group, at position 3 with a (4-methoxyphenyl)methylthio moiety, and at position 4 with an amine group. This structure combines electron-donating alkoxy groups (ethoxy and methoxy) with a thioether linkage, which may enhance lipophilicity and influence biological activity.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-24-16-6-4-5-14(11-16)17-20-21-18(22(17)19)25-12-13-7-9-15(23-2)10-8-13/h4-11H,3,12,19H2,1-2H3 |
InChI Key |
OVCFSNINKCZYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like ethyl bromide and methoxybenzyl chloride.
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.
Medicine
Medicinally, triazole derivatives are known for their antifungal properties. This compound could be investigated for its potential use in treating fungal infections or other diseases.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The ethoxyphenyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and biological activities of analogous 1,2,4-triazole derivatives:
Key Observations
Thioether and thione groups contribute to metal-binding capabilities, relevant to enzyme inhibition . Halogenated derivatives (e.g., 4-chlorophenyl in ) show pronounced antimicrobial effects due to increased electrophilicity .
Synthetic Strategies :
- S-alkylation using Cs₂CO₃ is a common method for introducing thioether groups .
- Schiff base formation (e.g., in ) enables structural diversity for targeting specific receptors .
Biological Activity Trends :
Biological Activity
5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a triazole ring substituted with ethoxy and methoxy groups, suggests potential therapeutic applications through its interactions with various biological targets.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C_{16}H_{18}N_4O_2S
- Molecular Weight : Approximately 356.4 g/mol
The presence of the ethoxyphenyl and methoxyphenyl groups enhances its binding affinity to biological targets, which may contribute to its pharmacological effects.
Triazole derivatives are known primarily for their role as enzyme inhibitors. The biological activity of this compound is attributed to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to altered cellular processes.
- Cytokine Modulation : Studies on related triazole derivatives have indicated their ability to modulate cytokine release, impacting immune responses.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Moderate efficacy |
| Fungal strains | Significant antifungal activity |
Anti-inflammatory Effects
In vitro studies on related compounds have demonstrated anti-inflammatory properties through the modulation of cytokines such as TNF-α and IL-6. For example:
- Compounds similar to this compound have been shown to reduce TNF-α production by approximately 44–60% in stimulated human peripheral blood mononuclear cells (PBMC) cultures .
Cytotoxicity and Safety Profile
Toxicity assessments indicate that derivatives of triazoles generally exhibit low toxicity at therapeutic doses. In studies involving PBMC cultures:
Case Studies and Research Findings
Recent studies have focused on synthesizing new triazole derivatives and evaluating their biological activities:
- Study on Anti-inflammatory Properties :
- Antifungal Evaluations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
